5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a phenyl group at position 1, methyl and methoxy substituents at positions 4 and 5, respectively, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical properties, including moderate polarity due to the methoxy and carboxylic acid groups, and lipophilicity from the phenyl and methyl substituents. Its synthesis likely involves cyclocondensation of β-ketoesters with phenylhydrazine derivatives, followed by hydrolysis of ester intermediates to the carboxylic acid, analogous to methods described for structurally related pyrazoles .
Properties
IUPAC Name |
5-methoxy-4-methyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(12(15)16)13-14(11(8)17-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRHCIBCQSWPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization of Substituted Hydrazines
The primary route involves the condensation of substituted hydrazines, such as phenyl hydrazine derivatives, with β-diketones or α,β-unsaturated carbonyl compounds bearing methoxy and methyl groups. This condensation leads to the formation of hydrazones, which upon cyclization yield the pyrazole ring.
- Reaction Conditions: Typically, the condensation is performed in alcoholic solvents (ethanol or methanol) under reflux with acid or base catalysis to facilitate hydrazone formation.
- Cyclization: The hydrazone intermediates undergo intramolecular cyclization, often promoted by heating or the use of oxidizing agents, to form the pyrazole ring system.
Use of Nitrile Imines and 1,3-Dipolar Cycloaddition
Advanced synthetic methods utilize in situ generated nitrile imines from hydrazonoyl halides or diphenyl hydrazones. These nitrile imines undergo 1,3-dipolar cycloaddition with activated methylene compounds such as ethyl acetoacetate or β-diketones to afford pyrazole derivatives.
- Catalytic Oxidation: Chloramine-T is commonly used as an oxidant to generate nitrile imines catalytically.
- Solvent: Glacial acetic acid or absolute alcohol are typical solvents.
- Yield: This method yields pyrazoles in high yields (up to 80%) and allows for structural diversity by varying the dipolarophile.
Functional Group Introduction
- Methoxy Group: The methoxy substituent at the 5-position can be introduced via methylation of hydroxy-pyrazole intermediates using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Methyl Group: The methyl substituent at the 4-position is typically present in the β-diketone or α,β-unsaturated carbonyl starting material, ensuring its incorporation during cyclization.
Representative Synthetic Route
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Phenyl hydrazine hydrochloride + substituted aldehyde (with methoxy/methyl groups), NaOAc, ethanol, reflux | Formation of hydrazone intermediate | 85-90 |
| 2 | Hydrazone + β-diketone or ethyl acetoacetate, Chloramine-T, glacial acetic acid | 1,3-dipolar cycloaddition generating pyrazole ester | ~80 |
| 3 | Pyrazole ester + 80% hydrazine hydrate, absolute ethanol, reflux 2-3 h | Conversion to pyrazole carboxylic acid hydrazide | 75-80 |
| 4 | Pyrazole hydrazide + ethyl acetoacetate, heating | Formation of final pyrazole derivative with methyl and methoxy substituents | 70-75 |
Reaction Mechanisms and Conditions
- Cyclization Mechanism: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the diketone, followed by dehydration to form the pyrazole ring.
- Oxidation: Catalytic oxidation with Chloramine-T facilitates the formation of nitrile imines, key intermediates in cycloaddition.
- Reflux Conditions: Most steps require refluxing in ethanol or acetic acid to drive the reactions to completion.
- Purification: Products are typically purified by recrystallization or chromatographic techniques.
Analytical Data Supporting Preparation
| Analytical Technique | Observations |
|---|---|
| NMR Spectroscopy | Characteristic signals for pyrazole protons, methoxy group (singlet ~3.7 ppm), methyl group (singlet ~2.3 ppm), and aromatic protons (multiplet 7-8 ppm). |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight 232.23 g/mol. |
| Infrared Spectroscopy | Strong absorption bands for carboxylic acid (broad ~2500-3300 cm⁻¹), methoxy (C–O stretch ~1100 cm⁻¹), and pyrazole ring vibrations. |
| Elemental Analysis | Consistent with molecular formula C12H12N2O3. |
Research Findings and Optimization
- Yield Optimization: Use of continuous flow reactors and high-throughput screening has been reported to optimize reaction parameters, improving yield and selectivity.
- Catalyst Use: Chloramine-T as an oxidant catalyst enhances nitrile imine generation efficiency.
- Solvent Effects: Glacial acetic acid improves nitrile imine stability and reaction rate compared to other solvents.
- Temperature Control: Reflux temperatures (~78°C for ethanol, ~118°C for acetic acid) are critical for efficient cyclization without decomposition.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrazone Condensation & Cyclization | Phenyl hydrazine, substituted aldehydes, β-diketones | NaOAc, acid/base catalyst | Ethanol | Reflux | 85-90 | Classical method |
| 1,3-Dipolar Cycloaddition via Nitrile Imines | Hydrazonoyl halides, ethyl acetoacetate | Chloramine-T | Glacial acetic acid | Reflux | ~80 | High selectivity |
| Hydrazide Formation & Cyclization | Pyrazole ester, hydrazine hydrate | - | Ethanol | Reflux 2-3 h | 75-80 | Intermediate step |
| Functional Group Methylation | Hydroxy-pyrazole intermediate | Methyl iodide, base | DMF or acetone | Room temp to reflux | 70-75 | Optional step for methoxy |
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. Studies have shown that modifications to the pyrazole ring can enhance these effects, suggesting that 5-methoxy derivatives may have similar benefits .
Anticancer Research
The compound's ability to inhibit certain cancer cell lines has been a focal point in recent studies. Initial findings suggest that it may induce apoptosis in specific cancer types, making it a subject of interest for further exploration in oncology.
Case Studies:
- In Vitro Studies : Experiments conducted on various cancer cell lines, including breast and prostate cancer cells, have indicated that this compound can significantly reduce cell viability .
Neuropharmacology
The neuroprotective properties of pyrazole derivatives have led to investigations into their effects on neurodegenerative diseases. The compound's potential to modulate neurotransmitter systems is being explored.
Case Studies:
- Neuroprotective Effects : Research has highlighted the neuroprotective effects of pyrazole compounds against oxidative stress in neuronal cells, suggesting that 5-methoxy derivatives could offer therapeutic avenues for conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Key Observations :
- Positional Effects : The carboxylic acid group’s position (3 vs. 4) influences hydrogen-bonding capacity and acidity. For example, the target compound’s carboxylic acid at position 3 may exhibit stronger intermolecular interactions than its positional isomer in .
- Substituent Impact: Methoxy groups (electron-donating) enhance solubility in polar solvents compared to amino () or chlorophenyl groups (), which may increase hydrophobicity or reactivity .
Physicochemical and Spectral Properties
- IR Spectroscopy: The carboxylic acid C=O stretch (~1650 cm⁻¹) is consistent across analogs (e.g., 1651 cm⁻¹ in ) . Methoxy C-O stretches (~1250 cm⁻¹) distinguish the target compound from amino or chlorophenyl derivatives.
- NMR Spectroscopy : The methoxy proton signal (~δ 3.8–4.0 ppm) and methyl group (~δ 2.2–2.5 ppm) in the target compound contrast with the NH₂ signal (δ 6.30 ppm) in .
- Thermal Properties : Melting points vary with substituents; e.g., the target compound’s m.p. is expected to exceed 150°C, similar to (156–157°C) but lower than ’s diphenyl derivative (136°C) .
Crystallographic and Stability Profiles
- Crystal Packing : The target compound’s carboxylic acid group likely forms intramolecular hydrogen bonds (as in ) and π-π interactions with the phenyl ring, enhancing crystalline stability .
- Hygroscopicity : Compared to ester derivatives (), the free carboxylic acid form may exhibit higher hygroscopicity, requiring careful storage .
Biological Activity
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 274253-36-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has been evaluated for its efficacy against various cancer cell lines.
In Vitro Studies
Research indicates that pyrazole derivatives exhibit significant antiproliferative effects on several cancer types, including:
| Cancer Type | Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 66% | |
| Breast Cancer | MDA-MB-231 | Significant | |
| Liver Cancer | HepG2 | Notable | |
| Colorectal Cancer | HCT116 | Moderate |
The compound's ability to inhibit cell growth was assessed using MTT assays, revealing a dose-dependent response in various cancer cell lines.
Case Studies
In a study focused on the synthesis and evaluation of pyrazole derivatives, this compound was found to possess notable anticancer activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The study emphasized the importance of structural modifications in enhancing biological activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary screening against multidrug-resistant strains demonstrated varying degrees of activity.
Antimicrobial Efficacy Table
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Moderate | >64 µg/mL | |
| Escherichia coli | No significant activity | >64 µg/mL |
The antimicrobial tests indicated that while some derivatives showed promise against Gram-positive bacteria like MRSA, they were less effective against Gram-negative pathogens.
The mechanism behind the anticancer and antimicrobial activities of this compound is believed to involve the inhibition of key cellular pathways responsible for proliferation and survival. The pyrazole moiety is known to interact with various molecular targets, leading to apoptosis in cancer cells and inhibiting bacterial growth through disruption of cellular functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can experimental reproducibility be ensured?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters, followed by functionalization of the pyrazole core. Key steps include methoxylation at the 5-position and methylation at the 4-position. To ensure reproducibility, rigorously control reaction conditions (temperature, solvent purity, stoichiometry) and validate intermediates via NMR and LC-MS. Document reaction parameters systematically, as outlined in courses like CHEM 12A/B (organic chemistry lab protocols) . For troubleshooting, cross-reference with literature on pyrazole derivatives and employ statistical experimental design (e.g., factorial analysis) to isolate critical variables .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., phenyl at N1, methoxy at C5).
- FT-IR : Identify carboxylic acid O-H stretching (~2500-3000 cm⁻¹) and carbonyl (C=O) signals.
- HPLC-MS : Assess purity (>95%) and detect trace byproducts.
Calibrate instruments using standards, and repeat measurements under controlled humidity to avoid carboxylic acid dimerization artifacts. Advanced labs may employ X-ray crystallography for absolute configuration verification . Training in analytical chemistry (e.g., CHEM 6206/6212) is critical for data interpretation .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the pyrazole-carboxylic acid moiety in cross-coupling or functionalization reactions?
- Methodological Answer : The carboxylic acid group can act as a directing group in metal-catalyzed C-H activation. For example, palladium-catalyzed arylation at the pyrazole C4 position may proceed via a concerted metallation-deprotonation (CMD) pathway. To study this, design kinetic isotope effect (KIE) experiments or use DFT calculations to map transition states. Contrast reactivity with analogous pyrazoles lacking the methoxy group to assess electronic effects. Reference methodologies from palladium-catalyzed reductive cyclization studies and courses on reaction mechanisms (e.g., CHEM 6301 Theoretical Organic Chemistry) .
Q. How can computational tools (e.g., DFT, MD) predict the compound’s solubility or interactions with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations to model the compound’s electrostatic potential surface, identifying hydrophilic (carboxylic acid) and hydrophobic (phenyl, methyl) regions. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) can estimate logP and solubility parameters. For target interaction studies (e.g., enzyme inhibition), use docking software (AutoDock Vina) with crystal structures of relevant proteins. Validate predictions experimentally via solubility assays (e.g., shake-flask method) and SPR binding studies. Training in physical chemistry (CHS212) and biophysical techniques (CHEM 3570) is essential .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, cell lines) or impurity profiles. Conduct a meta-analysis of literature data, noting experimental variables (e.g., IC50 values under differing buffer systems). Re-evaluate bioactivity using standardized protocols (e.g., NIH’s Assay Guidance Manual) and include positive/negative controls. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Courses like BIOL 711 (Experimental Design & Analysis) provide frameworks for robust data validation .
Experimental Design & Data Analysis
Q. How to design a study investigating the acid’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions (PBS, HEPES). Monitor degradation via HPLC at timed intervals (0–48 hrs). Include stress conditions (e.g., UV exposure, oxidative agents) to identify degradation pathways. Analyze kinetics using Arrhenius plots to extrapolate shelf-life. For statistical rigor, apply factorial design (CHEM 6212) to test pH/temperature interactions .
Q. What advanced techniques elucidate the compound’s solid-state behavior (polymorphism, crystallinity)?
- Methodological Answer : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect polymorphs. Pair with variable-temperature NMR to study conformational flexibility. For cocrystal screening, employ solvent-drop grinding and characterize via Raman spectroscopy. Training in materials chemistry (CH-283 Advanced Chemical Methods) is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
